molecular formula C20H20Cl2N2O B4918851 N-(1-adamantyl)-4,7-dichloroquinoline-2-carboxamide

N-(1-adamantyl)-4,7-dichloroquinoline-2-carboxamide

Cat. No.: B4918851
M. Wt: 375.3 g/mol
InChI Key: TTXNJQLRBWBZFM-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4,7-dichloroquinoline-2-carboxamide is a compound that combines the structural features of adamantane and quinoline. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, while quinoline is a heterocyclic aromatic organic compound with a wide range of biological activities. The incorporation of adamantane into quinoline derivatives often enhances the compound’s stability and biological activity .

Properties

IUPAC Name

N-(1-adamantyl)-4,7-dichloroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O/c21-14-1-2-15-16(22)7-18(23-17(15)6-14)19(25)24-20-8-11-3-12(9-20)5-13(4-11)10-20/h1-2,6-7,11-13H,3-5,8-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXNJQLRBWBZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=C(C=CC(=C5)Cl)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4,7-dichloroquinoline-2-carboxamide typically involves the reaction of 4,7-dichloroquinoline-2-carboxylic acid with 1-adamantylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve the Ritter reaction, where adamantane is reacted with acetonitrile in the presence of sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate can then be further reacted with 4,7-dichloroquinoline-2-carboxylic acid to yield the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4,7-dichloroquinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-adamantyl)-4,7-dichloroquinoline-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4,7-dichloroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the quinoline ring interacts with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of viral replication and modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-4,7-dichloroquinoline-2-carboxamide is unique due to its combination of the adamantane and quinoline moieties, which confer enhanced stability and biological activity. This makes it a promising candidate for further research and development in various fields .

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